1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone
Description
Properties
CAS No. |
143355-52-6 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[4-[4-[4-(methoxymethyl)phenyl]phenyl]phenyl]ethanone |
InChI |
InChI=1S/C22H20O2/c1-16(23)18-7-9-20(10-8-18)22-13-11-21(12-14-22)19-5-3-17(4-6-19)15-24-2/h3-14H,15H2,1-2H3 |
InChI Key |
HQPYSNAVOZPCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Strategy
The synthesis generally follows a modular approach:
Step 1: Formation of the tri-phenyl backbone
This is typically achieved by sequential Suzuki or Ullmann-type coupling reactions between appropriately substituted phenyl precursors. The methoxymethyl group is introduced either before or after backbone assembly depending on stability.Step 2: Introduction of the methoxymethyl group
The methoxymethyl (MOM) protecting group is introduced via reaction of a phenolic hydroxyl group with methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine or DIPEA, typically in dichloromethane at 0°C to room temperature. This step protects the phenol and introduces the methoxymethyl substituent.Step 3: Friedel-Crafts Acylation to form the ethanone group
The key ketone functionality is introduced by Friedel-Crafts acylation using acetyl chloride or acetyl anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃). The reaction is often conducted at low temperatures (−10°C to 0°C) to control regioselectivity and minimize side products.Step 4: Purification
The crude product is purified by recrystallization or column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate) to achieve >95% purity.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenyl coupling | Suzuki coupling: Aryl boronic acid + aryl halide, Pd catalyst, base, solvent (DMF/THF) | 70–85 | High selectivity for tri-phenyl formation; requires inert atmosphere |
| 2 | Methoxymethyl protection | Methoxymethyl chloride (2.1–3 eq), base (DIPEA or Et₃N, 3–4 eq), DCM, 0°C to RT | 64–73 | MOM protection of phenol groups; monitored by ¹H-NMR (OCH₂O signals at δ 3.3–3.5 ppm) |
| 3 | Friedel-Crafts acylation | Acetyl chloride, AlCl₃ (10–15 mol%), solvent (methylene chloride or halogenated HC), −10°C to 0°C, 6–12 h | 70–80 | Catalyst loading optimized to minimize side products; reaction monitored by TLC/HPLC |
| 4 | Purification | Silica gel chromatography or recrystallization (hexane/ethyl acetate) | >95 | Purity confirmed by HPLC and NMR |
Representative Synthetic Route Example
Synthesis of 4-(Methoxymethyl)phenyl intermediate :
React 4-hydroxybenzaldehyde with methoxymethyl chloride in DCM with triethylamine at 0°C to room temperature to yield 4-(methoxymethyl)phenol derivative.Assembly of tri-phenyl system :
Use Suzuki coupling between 4-(methoxymethyl)phenylboronic acid and 4-bromobiphenyl under Pd(PPh₃)₄ catalysis in DMF with K₂CO₃ base.Friedel-Crafts acylation :
Treat the tri-phenyl intermediate with acetyl chloride and AlCl₃ in methylene chloride at −10°C to 0°C for 6 hours to introduce the ethanone group at the para position.Purification and characterization :
Purify by column chromatography; confirm structure by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Research Findings and Optimization Insights
Catalyst choice and loading : AlCl₃ at 10–15 mol% provides optimal balance between yield and side product formation. Alternative Lewis acids (FeCl₃, BF₃) have been tested but often give lower selectivity.
Solvent effects : Halogenated solvents like methylene chloride favor higher yields and cleaner reactions compared to ethers or ketones, which may coordinate with Lewis acids and reduce activity.
Temperature control : Maintaining low temperatures (−10°C to 0°C) during acylation minimizes polyacylation and rearrangement side reactions.
Purification : Gradient elution in silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the target compound from impurities.
Comparative Data Table of Reaction Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| AlCl₃ | Methylene chloride | −10 to 0 | 6 | 75 | 98 | Optimal catalyst loading |
| FeCl₃ | DCM | 0 | 8 | 68 | 95 | Slightly lower yield |
| BF₃ | DCM | 0 | 6 | 65 | 94 | More side products observed |
| AlCl₃ | THF | 0 | 6 | 55 | 90 | Lower yield due to solvent effect |
Analytical Validation
NMR Spectroscopy :
¹H-NMR shows characteristic methoxymethyl protons at δ 3.3–3.5 ppm and aromatic protons between δ 7.0–8.0 ppm. The ethanone methyl group appears near δ 2.5 ppm.Mass Spectrometry :
Confirms molecular ion peak consistent with the molecular weight of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone.HPLC : Purity >95% after purification, with retention times consistent with the expected compound.
Chemical Reactions Analysis
Photochemical Reactions
The compound undergoes photoenolization under UV irradiation, generating reactive dienol intermediates. This process is critical in photoremovable protecting group (PPG) applications :
-
Mechanism :
-
Triplet-state excitation leads to intramolecular hydrogen abstraction, forming a biradical intermediate.
-
Subsequent proton transfer produces (Z)- and (E)-photoenols (lifetimes: 0.5–10 μs and 1–100 ms, respectively) .
-
The (E)-enol reacts with nucleophiles (e.g., water, alcohols), while the (Z)-enol reverts to the parent compound .
-
Key Data :
| Leaving Group (X) | Solvent | Quantum Yield (Φ) | Release Efficiency (%) |
|---|---|---|---|
| -OC(═O)R (acid) | Benzene | 0.18–0.25 | 85–95 |
| -OP(═O)(OR)₂ | Methanol | 0.71 | 94 |
| -OS(═O)₂R | Methanol | 0.68 | 90–93 |
Data adapted from studies on structurally analogous 4-methoxyphenacyl derivatives .
Condensation Reactions
The ketone group participates in acid-catalyzed condensations with amines, forming Schiff bases or heterocyclic derivatives:
-
Example : Reaction with aromatic amines (e.g., 4-methoxyaniline) in HCl/ethanol yields imine-linked products.
-
Conditions :
-
Temperature: 60–80°C
-
Catalyst: p-Toluenesulfonic acid (PTSA)
-
Yield: 70–85% for substituted benzimidazoles.
-
Nucleophilic Additions
The electron-deficient carbonyl carbon undergoes nucleophilic attacks:
-
Grignard Reagents : Addition of RMgX (R = alkyl/aryl) produces secondary alcohols.
-
Reductions : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol (yield: >90%) .
Oxidation Pathways
The methoxymethyl (-CH₂OCH₃) group oxidizes under strong conditions:
Aromatic Electrophilic Substitution
The para-substituted phenyl rings direct electrophiles to meta positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the ketone .
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives (used in dye synthesis) .
Stability and Degradation
-
Thermal Decomposition : Degrades at >250°C, releasing CO and methoxymethylbenzene.
-
Hydrolytic Sensitivity : Methoxymethyl groups hydrolyze in acidic aqueous media (pH < 3), forming hydroxymethyl derivatives .
Comparative Reactivity
Scientific Research Applications
Medicinal Chemistry
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that phenyl ketones can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of acetophenone have demonstrated efficacy against several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : Certain derivatives have been tested for their antimicrobial efficacy against various pathogens. The presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its structure allows for:
- Functionalization : The methoxymethyl group can be substituted or modified to create new derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .
- Synthesis of Chalcones : The compound can be employed in the synthesis of chalcones, which are important precursors in the development of various bioactive compounds .
Materials Science
Research has explored the use of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone in materials science:
- Polymer Chemistry : The compound's reactivity allows it to be used as a monomer or additive in polymer formulations, potentially enhancing the thermal stability and mechanical properties of polymers .
- Photonic Applications : Due to its unique electronic properties, derivatives may be utilized in the development of photonic devices, including light-emitting diodes (LEDs) and organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a phenyl-ethanone backbone with several analogs (Table 1). Key differences lie in substituent groups:
*Calculated based on molecular formula.
Key Observations :
- Methoxymethyl vs. Methoxy: The methoxymethyl group in the target compound increases steric hindrance compared to the simpler methoxy group in 1-(4′-methoxybiphenyl-4-yl)ethanone .
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- Methoxymethyl Group : Enhances polarity compared to alkyl substituents (e.g., isopropyl) due to the ether oxygen, improving solubility in polar aprotic solvents like DMSO or acetone.
- Hydroxyl-Containing Analog: The compound in (1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone) exhibits higher polarity and hydrogen-bonding capacity, increasing water solubility.
Thermal Stability
- Crystal Packing: The crystal structure of 1-[4-({4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl}sulfanyl)phenyl]ethanone reveals intermolecular C–H···O interactions, suggesting that bulky substituents like methoxymethyl may disrupt dense packing, lowering melting points compared to simpler analogs.
Pharmaceutical Intermediates
- Thiazole and Pyrazole Derivatives: Compounds like 1-(3-methoxyphenyl)ethanone serve as precursors for anti-inflammatory and antioxidant thiazoles . Similarly, 1-[4-(2-hydroxy-ethoxy)-phenyl]ethanone is used to synthesize antimicrobial pyrazoles .
- Schiff Base Formation: The sulfanyl-phenyl ethanone in demonstrates utility in forming Schiff bases, which are pivotal in coordination chemistry and drug design.
Material Science
- Liquid Crystals and Polymers: Polyaromatic ethanones with methoxy or methoxymethyl groups may serve as mesogens in liquid crystals due to their planar structures and tunable polarity.
Biological Activity
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone, also known as a methoxymethyl derivative of phenyl ethanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex aromatic structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including antibacterial, anticancer, and anti-inflammatory properties based on diverse research findings.
- Molecular Formula : C16H18O2
- Molecular Weight : 258.31 g/mol
- CAS Registry Number : 22072-50-0
- SMILES Notation : COCC1=CC=C(C=C1)C(C)=O
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various phenyl derivatives, including those similar to 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antibacterial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone | S. aureus | 32 µg/mL |
| Similar Methoxy Derivative | E. coli | 64 µg/mL |
Research indicates that modifications in the methoxy group can enhance antibacterial efficacy, with certain structural elements being critical for activity .
Anticancer Properties
The anticancer potential of this compound has been explored in various cell lines. For instance, studies show that it can induce apoptosis in breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and increased lactate dehydrogenase (LDH) enzyme activity.
Case Study: MCF-7 Cell Line
- Concentration Tested : 100 µM
- Effect : Significant reduction in cell viability after 48 hours.
- Mechanism : Induction of apoptosis and cell cycle arrest at the S phase.
The results suggest that compounds with similar structural motifs may serve as promising candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone have shown potential in modulating inflammatory pathways. In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | IC50 Value |
|---|---|---|
| 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone | TNF-α | 25 µM |
| Aspirin (Control) | TNF-α | 30 µM |
These findings suggest that the compound may provide therapeutic benefits in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, distinguishing methoxymethyl (-OCH2-) and acetyl (C=O) groups. Integration ratios confirm substituent positions on phenyl rings .
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxymethyl) validate functional groups .
- X-ray Diffraction (XRD) : Single-crystal analysis resolves steric effects from the tri-phenyl backbone and quantifies bond angles/lengths .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 358.18 for C24H22O2) .
Q. How does the methoxymethyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer :
- Electronic Effects : The electron-donating methoxymethyl group increases electron density on adjacent phenyl rings, altering reactivity in electrophilic substitutions (e.g., nitration or halogenation). This is modeled via Hammett constants (σ values) or computational DFT calculations .
- Steric Effects : Bulky tri-phenyl groups create steric hindrance, slowing down reactions at the para positions. Molecular dynamics simulations predict spatial arrangements .
Advanced Research Questions
Q. How can computational chemistry models predict the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and charge distribution .
- Quantitative Structure-Property Relationship (QSPR) : Regression models correlate substituent patterns with properties like logP (lipophilicity) or melting point. Training datasets include analogues from NIST and PubChem .
- Molecular Dynamics (MD) : Simulates solvation effects and aggregation behavior in solvents (e.g., DMSO or toluene) .
Q. What experimental strategies resolve contradictions in reaction yields during Friedel-Crafts acylation synthesis?
- Methodological Answer :
-
Catalyst Screening : Compare AlCl3 (traditional Lewis acid) vs. FeCl3 or ionic liquids for improved regioselectivity and reduced side products .
-
Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction time/temperature .
-
Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of the acylating agent .
Catalyst Solvent Yield (%) Byproducts Observed AlCl3 Dichloromethane 65 Di-acylated isomers FeCl3 Nitrobenzene 78 Minimal Ionic Liquid Toluene 72 None
Q. How do polymorphic forms of this compound affect its crystallographic and thermal stability?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions between polymorphs .
- Powder XRD : Rietveld refinement distinguishes crystal packing modes (e.g., monoclinic vs. orthorhombic) .
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures under nitrogen/air atmospheres .
Q. What mechanistic insights explain unexpected byproducts in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer :
- Reaction Pathway Analysis : Probe for homocoupling (e.g., via Pd(0) intermediates) using 31P NMR to track phosphine ligands .
- Steric Maps : Overlay molecular surfaces to identify hindered coupling sites .
- Isotopic Labeling : 13C-labeled substrates trace carbon connectivity in undesired adducts .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational UV-Vis absorption spectra?
- Methodological Answer :
- Solvent Corrections : Include solvent polarity effects (e.g., COSMO-RS model) in TD-DFT calculations .
- Aggregation States : Compare monomer vs. dimer absorption bands via concentration-dependent studies .
- Vibronic Coupling : Incorporate Franck-Condon progressions to match peak broadening in experimental spectra .
Synthesis Optimization
Q. What biocatalytic approaches improve enantioselective reduction of this compound’s ketone group?
- Methodological Answer :
- Enzyme Screening : Use alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) for (R)- or (S)-alcohols .
- Cofactor Recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) enhance turnover .
- Solvent Engineering : Biphasic systems (water/octanol) improve substrate solubility and enzyme stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
